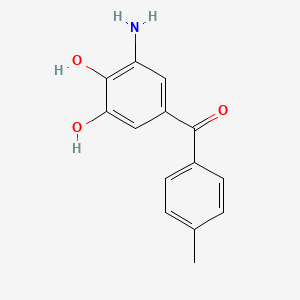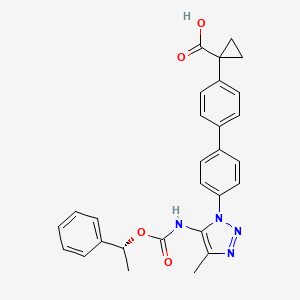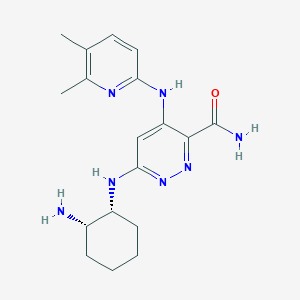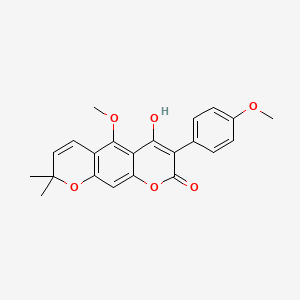
Rutamycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutamycin, also known as rutamycinum, rutamycine, and rutamicina, is a macrolide . It has a molecular formula of C44H72O11 .
Synthesis Analysis
The total synthesis of Rutamycin B, which is a macrolide antibiotic, was achieved via a Suzuki macrocyclization . The process involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling .
Molecular Structure Analysis
Rutamycin has a complex molecular structure with 17 stereogenic centers and a 26-membered ring . It contains a total of 129 bonds, including 57 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 double bonds, and 2 six-membered rings .
Chemical Reactions Analysis
The synthesis of Rutamycin B involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling . This process was crucial in the formation of the 26-membered ring structure of Rutamycin B .
Physical and Chemical Properties Analysis
Rutamycin has an average mass of 777.036 Da and a monoisotopic mass of 776.507446 Da . It is generally soluble in organic solvents, except hydrocarbons, and is insoluble in water .
Applications De Recherche Scientifique
Inhibition des réactions de transfert de phosphoryle
La rutamycine a été utilisée dans des études métaboliques comme inhibiteur des réactions de transfert de phosphoryle dans les mitochondries {svg_1}. Il a été constaté qu'elle inhibait la phosphorylation oxydative et les réactions de l'ATPase induites par divers agents {svg_2}.
Études comparatives avec d'autres antibiotiques
La this compound a été comparée à d'autres antibiotiques comme l'ossamycine, la péliomycine et la venturicidine en termes de leurs propriétés inhibitrices {svg_3}. Ces études comparatives aident à comprendre les différents mécanismes d'action de ces antibiotiques {svg_4}.
Études sur le métabolisme mitochondrial
La this compound a été utilisée dans des études axées sur le métabolisme mitochondrial {svg_5}. Ses effets sur la phosphorylation oxydative et les réactions associées dans les mitochondries du foie de rat ont été largement étudiés {svg_6}.
Investigation de l'efficacité des antibiotiques
La this compound a été utilisée dans la recherche pour comprendre le lien entre l'efficacité des antibiotiques et la respiration cellulaire bactérienne {svg_7}. L'étude a révélé que la suppression de la respiration cellulaire par des antibiotiques bactériostatiques comme la this compound était l'effet dominant, bloquant le killing bactéricide {svg_8}.
Études sur la toxicité des antibiotiques
La this compound a été utilisée dans des études pour comprendre la toxicité des antibiotiques pour les cultures de cellules de mammifères {svg_9}. Ces études aident à comprendre le profil de sécurité de ces antibiotiques {svg_10}.
Application potentielle en chimiothérapie anticancéreuse
Des recherches sont en cours sur l'application potentielle de la this compound en chimiothérapie anticancéreuse {svg_11}. Le but est de trouver des alternatives aux complexes Pt (II), qui sont connus pour provoquer de nombreux effets secondaires {svg_12}.
Safety and Hazards
When handling Rutamycin, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Mécanisme D'action
Target of Action
Rutamycin, a type of antibiotic, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the process of oxidative phosphorylation, which is responsible for the production of ATP, the primary energy currency of the cell .
Mode of Action
Rutamycin inhibits the function of ATP synthase, thereby disrupting the process of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Rutamycin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Rutamycin disrupts the flow of protons across the mitochondrial membrane, which is a key step in the production of ATP . This disruption can lead to a decrease in the efficiency of the electron transport chain, another crucial component of oxidative phosphorylation .
Result of Action
The primary result of Rutamycin’s action is the inhibition of ATP production .
Analyse Biochimique
Biochemical Properties
Rutamycin interacts with various biomolecules, particularly enzymes involved in oxidative phosphorylation . It inhibits ATPase reactions induced by various agents . The properties of Rutamycin on mitochondrial metabolism were found to be identical with those of other antibiotics like ossamycin and peliomycin .
Cellular Effects
Rutamycin has significant effects on cellular processes. It inhibits oxidative phosphorylation, which is a major consumer of cellular energy output . This inhibition affects the cell’s energy metabolism, leading to suppressed cellular respiration .
Molecular Mechanism
Rutamycin exerts its effects at the molecular level primarily by inhibiting oxidative phosphorylation . It binds to the c-ring of the ATP synthase, blocking the access of protons to the carboxyl group of Glu59 . This inhibits the ATPase reactions and disrupts the energy transfer pathway in the cell .
Temporal Effects in Laboratory Settings
The effects of Rutamycin have been studied over time in laboratory settings, particularly in relation to its impact on mitochondrial function
Metabolic Pathways
Rutamycin is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway
Transport and Distribution
Rutamycin’s transport and distribution within cells and tissues are closely tied to its role in inhibiting oxidative phosphorylation
Subcellular Localization
Rutamycin primarily localizes in the mitochondria, where it interacts with ATP synthase to inhibit oxidative phosphorylation This subcellular localization is crucial for its activity and function
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rutamycin involves the condensation of two key starting materials, namely 2,4-dihydroxybenzaldehyde and L-tryptophan. The reaction is catalyzed by a bacterial enzyme called RutA, which facilitates the formation of the C-C bond between the two aromatic rings. The final step of the synthesis involves the oxidation of the resulting product to form Rutamycin.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "L-tryptophan" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and L-tryptophan in the presence of RutA enzyme", "Step 2: Formation of C-C bond between the two aromatic rings", "Step 3: Oxidation of the resulting product to form Rutamycin" ] } | |
Numéro CAS |
1404-59-7 |
Formule moléculaire |
C44H72O11 |
Poids moléculaire |
777.0 g/mol |
Nom IUPAC |
(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |
Clé InChI |
LVWVMRBMGDJZLM-BONFEJLISA-N |
SMILES isomérique |
CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canonique |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Rutamycin; Oligomycin D; A 272; A272; A-272 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


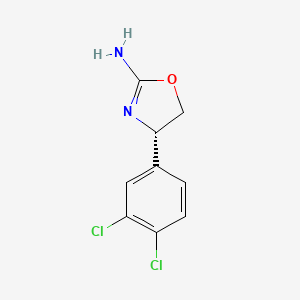

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

